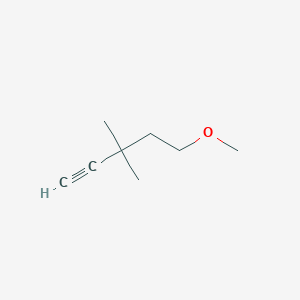

5-Methoxy-3,3-dimethylpent-1-yne

Beschreibung

Eigenschaften

Molekularformel |

C8H14O |

|---|---|

Molekulargewicht |

126.2 g/mol |

IUPAC-Name |

5-methoxy-3,3-dimethylpent-1-yne |

InChI |

InChI=1S/C8H14O/c1-5-8(2,3)6-7-9-4/h1H,6-7H2,2-4H3 |

InChI-Schlüssel |

YELHIAZMUNXSMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCOC)C#C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

5-Methoxy-3,3-dimethylpent-1-yne serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Building Block for Complex Molecules : The compound is employed in the synthesis of pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse functionalization .

-

Reactivity : The presence of the triple bond enables it to undergo:

- Oxidation : Converting to aldehydes or carboxylic acids using agents like potassium permanganate .

- Reduction : Transforming the triple bond into alkenes or alkanes with reducing agents such as hydrogen gas in the presence of a palladium catalyst .

- Substitution Reactions : The methoxy group can be replaced by other functional groups via nucleophilic substitution, expanding its utility in synthetic pathways .

Biological Applications

Research indicates that this compound may have biological significance:

- Enzyme Probes : It can act as a probe to study enzyme-catalyzed reactions involving alkynes, providing insights into biochemical pathways and mechanisms .

- Potential Therapeutic Uses : While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in medicinal chemistry, particularly in developing antithrombotic agents targeting serotonin receptors .

Industrial Applications

In industry, this compound is valued for its unique properties:

- Specialty Chemicals Production : It is used in the manufacture of specialty chemicals that require specific reactivity profiles. Its ability to participate in various reactions makes it suitable for creating tailored materials with desired characteristics .

- Catalytic Processes : The compound can be involved in catalytic processes where its alkyne moiety facilitates specific reactions under controlled conditions .

Case Studies and Research Findings

Several studies have documented the applications and benefits of using this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with overlapping functional groups (methoxy, dimethyl) but distinct backbones. Below is a detailed comparison:

Table 1: Key Properties of Related Methoxy-Dimethyl Compounds

Structural and Functional Differences

Backbone Variability: 5-Methoxy-3,3-dimethylpent-1-yne (hypothetical alkyne) would feature a linear alkyne chain with substituents. 5-Methoxy-3,3-dimethylisoindolin-1-one () includes a bicyclic isoindolinone core, often utilized in kinase inhibitors or anticonvulsants .

Reactivity: Alkyne derivatives like the target compound are prone to cycloaddition or hydrogenation reactions. Benzofuranones () exhibit ketone reactivity, participating in nucleophilic additions. Isoindolinones () are stable under physiological conditions, making them suitable for pharmaceutical use .

Biological Activity: 5-Methoxy MiPT () and 5-Methoxy-3,4-methylenedioxy amphetamine () are psychoactive, acting on serotonin receptors . Benzofuranones and isoindolinones are typically non-psychoactive and used in medicinal chemistry for their structural rigidity .

Vorbereitungsmethoden

Alkynylation and Methoxylation Strategies

A common approach to synthesize alkynes with methoxy substitution involves:

- Starting from a suitable pentynol or pentynal precursor.

- Conversion of hydroxyl groups to methoxy groups via methylation.

- Introduction of the 3,3-dimethyl substituents through alkylation or rearrangement reactions.

For instance, the reaction of 3-pentyn-1-ol with methanol under acid catalysis can yield methoxylated alkynes, although this method is more typical for simpler methoxypentynes rather than the 3,3-dimethyl substituted variant.

Use of Claisen Rearrangement and Orthoester Methods

Research on related 3,3-dimethylallyl ethers suggests that Claisen rearrangements are effective for introducing 3,3-dimethylallyl groups adjacent to oxygen functionalities, which can be adapted for methoxy-substituted alkynes:

- Heating allylic alcohols with orthoesters under mild acid catalysis can form unsaturated ketals that undergo rearrangement to yield 3,3-dimethyl substituted products.

- This method allows for stereoselective installation of the 3,3-dimethyl group and can be tailored to introduce methoxy groups at desired positions.

Synthesis via Protected Intermediates and Functional Group Transformations

Advanced synthetic routes involve:

- Preparation of chiral or protected hexynone intermediates with methoxy groups, which can be further elaborated to the target compound.

- Use of Weinreb amides and selective reductions (e.g., DIBAL-H) to control oxidation states and introduce substituents.

- Protection of hydroxyl groups as methoxy or other ethers to facilitate downstream transformations.

Representative Preparation Procedure

A generalized synthetic sequence for this compound may include:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 3,3-dimethylpent-1-yne backbone | Alkylation of suitable precursor (e.g., pentynol) with methylating agents under basic conditions | Introduction of 3,3-dimethyl groups |

| 2 | Methoxylation | Treatment with methanol and acid catalyst (e.g., H2SO4) under reflux | Conversion of hydroxyl to methoxy group at 5-position |

| 3 | Purification | Chromatography or distillation | Isolation of pure this compound |

This approach is consistent with methodologies reported for similar compounds, emphasizing mild conditions to preserve the alkyne and avoid side reactions.

Alternative and Advanced Methods

Phase Transfer Catalysis in Multi-Step Syntheses

In complex syntheses involving heterocyclic intermediates, phase transfer catalysis has been employed to facilitate coupling reactions under mild conditions, which may inspire analogous strategies for introducing methoxy groups on alkyne substrates.

Comparative Data Table of Preparation Methods

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.